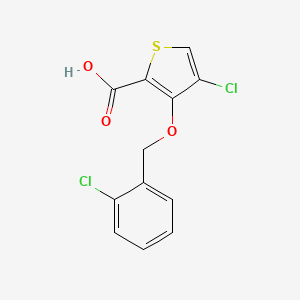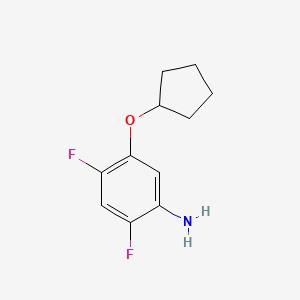![molecular formula C13H18FNO B12073547 [4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)
[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol is a chemical compound with a complex structure that includes a fluorinated phenyl group and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The fluorinated phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol involves its interaction with specific molecular targets. The fluorinated phenyl group and piperidine ring allow the compound to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol: shares similarities with other fluorinated piperidine derivatives.
Fluorinated Phenyl Compounds: Compounds with a fluorinated phenyl group often exhibit unique chemical and biological properties due to the presence of the fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of a fluorinated phenyl group and a piperidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18FNO |
|---|---|
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
[(3S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13?/m0/s1 |
Clé InChI |
CXRHUYYZISIIMT-AMGKYWFPSA-N |
SMILES isomérique |
CN1CCC([C@@H](C1)CO)C2=CC=C(C=C2)F |
SMILES canonique |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


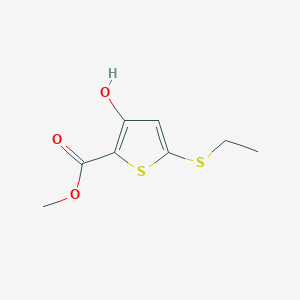
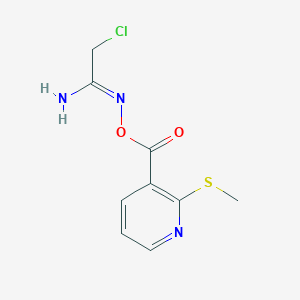
![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
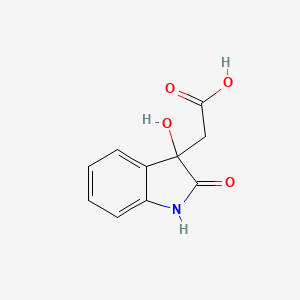

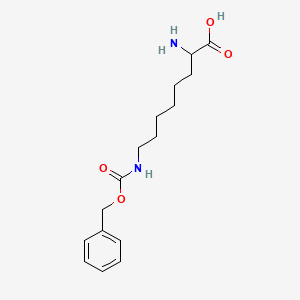
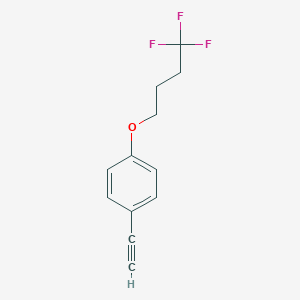
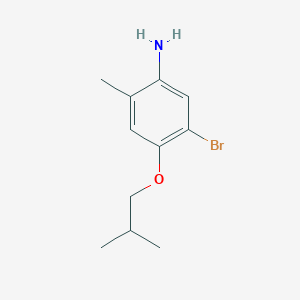
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)
